molecular formula C10H9Cl2N5O B5839770 6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine

6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5839770
M. Wt: 286.11 g/mol
InChI Key: BNNPTOTVRYJCEN-UHFFFAOYSA-N
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Description

6-[(2,4-Dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 2,4-dichlorophenoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichlorophenol with cyanuric chloride under basic conditions to form the intermediate 2,4-dichlorophenoxytriazine. This intermediate is then reacted with an amine, such as ammonia or an amine derivative, to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenoxy group are replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to the formation of different triazine-based compounds .

Scientific Research Applications

6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes. The compound’s ability to bind to and inhibit these enzymes is attributed to its unique chemical structure, which allows it to fit into the active sites of the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy group but different overall structure and mode of action.

    Atrazine: Another triazine derivative used as a herbicide, which shares the triazine ring but has different substituents and applications.

    Simazine: Similar to atrazine, used primarily in agriculture for weed control.

Uniqueness

6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a dichlorophenoxy group and a triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-[(2,4-dichlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5O/c11-5-1-2-7(6(12)3-5)18-4-8-15-9(13)17-10(14)16-8/h1-3H,4H2,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNPTOTVRYJCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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